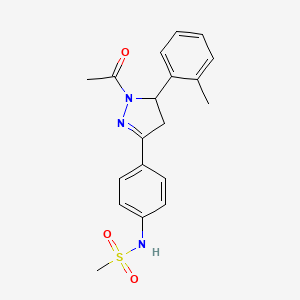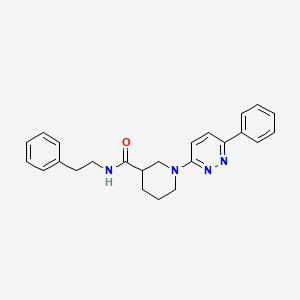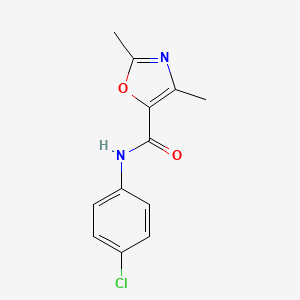![molecular formula C23H23NO4S B2424026 5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793690-05-8](/img/structure/B2424026.png)
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound with the CAS Number: 793690-05-8 . It has a molecular weight of 409.51 and its IUPAC name is 5-{[(3,3-diphenylpropyl)amino]sulfonyl}-2-methylbenzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C23H23NO4S . The InChI Code is 1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26) .Applications De Recherche Scientifique
Solvent-Dependent Coordination Polymers
Research into the properties of coordination polymers, such as cobalt complexes of 3,5-dinitrobenzoic acid, has shown their formation and three-dimensional structure to be influenced by the solvents used in the synthesis process. This highlights the importance of solvent choice in the formation of coordination complexes with specific recognition patterns and structures (Pedireddi & Varughese, 2004).
Herbicide Triflusulfuron-methyl
The molecule of triflusulfuron-methyl, a herbicide, demonstrates the relevance of chemical interactions and molecular orientation in its structure and effectiveness. This type of research can provide insights into the development and optimization of herbicidal compounds (Mereiter, 2011).
Acid Dissociation Constants in Hydroorganic Solvent
The study of acid dissociation constants in dimethyl sulfoxide-water hydroorganic solvent of derivatives like diphenylpyrrolidine N-aroylthioureas has implications in understanding their chemical behavior in different solvents. This research is pivotal in the development of new compounds with specific chemical properties (Nural, 2017).
Formation of Enamines and Thioamides
Research into the reactions of compounds like diphenacylaniline under specific conditions (Gewald conditions) leads to the formation of enamines and thioamides. This research can be crucial for the synthesis of novel compounds with potential applications in various fields, including pharmaceuticals (Paul et al., 2013).
Antibacterial Activities of Derivatives
The synthesis of derivatives from compounds like 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and their evaluation for antibacterial activities opens avenues in the development of new antibacterial agents. Understanding the structural and functional relationship of these compounds can lead to breakthroughs in medical treatments (Bildirici et al., 2007).
Paddlewheel Complexes with Copper(II)
The study of new ligands like N,N,N',N'-tetrakis(2-methylbenzoic acid)-1,4-diaminomethylbenzene and their copper(II) paddlewheel complexes highlights the potential of these compounds in creating complex molecular structures with specific properties, useful in various scientific applications (Gomila et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
5-(3,3-diphenylpropylsulfamoyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-17-12-13-20(16-22(17)23(25)26)29(27,28)24-15-14-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,21,24H,14-15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLWZCBHDDZTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)


![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
![2-[(3E)-1-(dimethylamino)-3-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]imino}propylidene]propanedinitrile](/img/structure/B2423960.png)



![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)